

# Unveiling the Structural Profile of 4-Oxopentyl Formate: A Comparative Analysis

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## Compound of Interest

Compound Name: 4-Oxopentyl formate

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This guide provides a comprehensive structural comparison of **4-Oxopentyl formate**, a keto-ester of interest in various chemical syntheses. Due to a lack of direct experimental data for **4-Oxopentyl formate** in publicly available literature, this guide leverages experimental data from its immediate precursor, 4-hydroxypentan-2-one, and analogous formate esters to predict and contextualize its structural and spectroscopic characteristics. This comparative approach offers valuable insights for researchers in drug development, materials science, and synthetic chemistry.

## Structural Confirmation and Physicochemical Properties

The structure of **4-Oxopentyl formate**, systematically named 4-oxopentan-2-yl formate, is confirmed by its canonical SMILES representation: CC(CC(=O)C)OC=O and the molecular formula C6H10O3. While experimental data remains elusive, a summary of key physicochemical properties for the precursor and a representative formate ester are presented below for comparative purposes.

Property	4-hydroxypentan-2-one[1][2][3][4]	Pentyl Formate	4-Oxopentyl Formate (Predicted)
Molecular Formula	C5H10O2	C6H12O2	C6H10O3
Molecular Weight	102.13 g/mol	116.16 g/mol	130.14 g/mol
Boiling Point	177 °C	132 °C	~180-200 °C
Density	0.962 g/cm <sup>3</sup>	0.881 g/cm <sup>3</sup>	~1.05 g/cm <sup>3</sup>
Appearance	Colorless liquid	Colorless liquid	Colorless to pale yellow liquid

## Comparative Spectroscopic Analysis

The structural elucidation of organic molecules heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables provide a comparative summary of the expected spectral features of **4-Oxopentyl formate** based on the known data of its precursor and related formate esters.

**Table 1: Comparative <sup>1</sup>H NMR Spectral Data (Predicted for 4-Oxopentyl formate)**

Functional Group	4-hydroxypentan-2-one (ppm)[5]	Ethyl Formate (ppm)	4-Oxopentyl formate (Predicted, ppm)	Multiplicity	Integration
-O-CH=O	-	~8.0	~8.1	s	1H
CH3-CH(O)-	~1.2	-	~1.3	d	3H
-CH(O)-CH2-	~4.1	-	~5.1	m	1H
-CH2-C(=O)-	~2.6	-	~2.8	t	2H
CH3-C(=O)-	~2.2	-	~2.2	s	3H

**Table 2: Comparative IR Spectral Data**

Functional Group	4-hydroxypentan-2-one (cm <sup>-1</sup> )[1]	Pentyl Formate (cm <sup>-1</sup> )	4-Oxopentyl formate (Predicted, cm <sup>-1</sup> )
C=O (Ester)	-	1725	~1720-1730
C=O (Ketone)	1715	-	~1715
C-O (Ester)	-	1180	~1170-1200
O-H (Alcohol)	3400 (broad)	-	-
C-H (Alkyl)	2850-2980	2870-2960	~2850-3000

**Table 3: Comparative Mass Spectrometry Data**

Compound	Key Fragments (m/z)
4-hydroxypentan-2-one[6]	102 (M+), 87, 59, 43
Pentyl Formate	116 (M+), 70, 43, 29
4-Oxopentyl formate (Predicted)	130 (M+), 115, 87, 71, 43

## Proposed Experimental Protocol: Synthesis of 4-Oxopentyl formate

A standard and effective method for the synthesis of **4-Oxopentyl formate** is the Fischer esterification of 4-hydroxypentan-2-one with formic acid, using a strong acid catalyst.

Materials:

- 4-hydroxypentan-2-one (1.0 eq)
- Formic acid (1.2 eq)
- Concentrated sulfuric acid (catalytic amount)
- Toluene (as solvent and for azeotropic removal of water)

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dichloromethane

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxypentan-2-one, formic acid, and toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude **4-Oxopentyl formate**.
- Purify the crude product by fractional distillation or column chromatography.

## Experimental Workflow

The following diagram illustrates the proposed synthetic and purification workflow for **4-Oxopentyl formate**.



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Caption: Proposed synthesis and purification workflow for **4-Oxopentyl formate**.

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